ATR Kinase Inhibitory Potency: 6,7-Dihydro Scaffold Enables Single-Digit Nanomolar Activity Versus 7,7-Dimethyl Analog
Derivatives built from the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core achieve ATR kinase IC50 values of 0.007 μM (7 nM), as demonstrated by compound 5g [1]. In contrast, the 7,7-dimethyl-substituted analog series (featuring gem-dimethyl at the pyrrolidine ring) produced compound 48f with an IC50 of 0.0030 μM (3 nM) against ATR [2]. While the 7,7-dimethyl analog exhibits approximately 2.3-fold higher potency, the unsubstituted 6,7-dihydro scaffold provides a more synthetically accessible starting point with a lower molecular weight core (121.14 g/mol free base versus the dimethyl analog core), enabling broader derivatization at the N5, N7, C2, and C4 positions without steric constraints from gem-dimethyl substitution.
| Evidence Dimension | ATR kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 5g (6,7-dihydro-pyrrolo[3,4-d]pyrimidine derivative): IC50 = 0.007 μM |
| Comparator Or Baseline | Compound 48f (7,7-dimethyl-6,7-dihydro-pyrrolo[3,4-d]pyrimidine derivative): IC50 = 0.0030 μM |
| Quantified Difference | 7,7-dimethyl analog is 2.3-fold more potent; 6,7-dihydro scaffold offers superior synthetic versatility |
| Conditions | In vitro ATR kinase enzymatic assay (cell-free); Bioorg Med Chem Lett. 2022 and Eur J Med Chem. 2023 studies |
Why This Matters
The 6,7-dihydro scaffold provides a validated entry point for ATR inhibitor development with demonstrated single-digit nanomolar potency while preserving N5/N7 functionalization freedom that gem-dimethyl substitution sterically obstructs.
- [1] Chen P, Bin H, Jiao Y, et al. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorg Med Chem Lett. 2022;63:128651. Compound 5g IC50 = 0.007 μM against ATR kinase. View Source
- [2] Qi Y, Wang K, Long B, et al. Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design. Eur J Med Chem. 2023;245(Pt 1):114913. Compound 48f IC50 = 0.0030 μM; F = 30%. View Source
